An In-Depth Technical Guide to the Structural Analysis of (Z)-3-Cyclopropylbut-2-enoic Acid
An In-Depth Technical Guide to the Structural Analysis of (Z)-3-Cyclopropylbut-2-enoic Acid
Abstract
This technical guide provides a comprehensive framework for the complete structural elucidation of (Z)-3-Cyclopropylbut-2-enoic acid, a molecule of interest for its potential as a versatile building block in medicinal chemistry and materials science. The unique combination of a strained cyclopropyl ring, a Z-configured double bond, and a carboxylic acid moiety presents a distinct analytical challenge that requires a multi-faceted spectroscopic approach. This document details the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY, -HSQC, -HMBC), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We delve into the causality behind experimental choices, provide validated, step-by-step protocols for each technique, and present predicted data to guide researchers in their analytical endeavors. The guide is structured to serve as a practical and authoritative resource for scientists engaged in the synthesis, characterization, and application of novel small molecules.
Introduction: The Scientific Rationale
The structural characterization of a novel chemical entity is the bedrock upon which its potential applications are built. For (Z)-3-Cyclopropylbut-2-enoic acid, a precise understanding of its atomic connectivity, stereochemistry, and electronic properties is paramount for its effective use in drug development and materials research.
The Cyclopropyl Moiety: A Privileged Scaffold in Medicinal Chemistry
The cyclopropane ring is a highly valued structural motif in modern drug discovery.[1] Its inclusion in a molecule can impart several beneficial properties, including:
-
Conformational Rigidity: The strained three-membered ring restricts the rotational freedom of adjacent substituents, which can lead to a more defined molecular shape for optimal binding to biological targets.[1]
-
Metabolic Stability: The cyclopropyl group can serve as a metabolically stable isostere for a gem-dimethyl group or a vinyl group, blocking sites of oxidative metabolism and improving a drug candidate's pharmacokinetic profile.
-
Modulation of Physicochemical Properties: It can influence a molecule's lipophilicity and acidity, providing a tool for fine-tuning properties relevant to absorption, distribution, metabolism, and excretion (ADME).[2][3]
(Z)-3-Cyclopropylbut-2-enoic Acid: A Target for Analysis
(Z)-3-Cyclopropylbut-2-enoic acid combines the unique features of the cyclopropyl group with an α,β-unsaturated carboxylic acid system. The Z-configuration of the double bond introduces a specific geometric constraint that significantly influences the molecule's overall topology compared to its E-isomer. This makes unambiguous confirmation of its stereochemistry a critical analytical objective. This guide provides the necessary protocols and interpretive frameworks to achieve this confirmation with high confidence.
Synthesis Strategy: Accessing the Target Molecule
While various synthetic routes can be envisioned, a reliable method for generating the Z-alkene geometry is crucial. The Horner-Wadsworth-Emmons (HWE) reaction, particularly the Still-Gennari modification, is a powerful tool for the stereoselective synthesis of Z-alkenes.[4][5]
Proposed Synthetic Route: The Still-Gennari HWE Reaction
The proposed synthesis involves the reaction of cyclopropyl methyl ketone with a Still-Gennari-type phosphonate reagent, such as ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate. This approach is favored due to its well-documented high selectivity for the Z-olefin product.[6][7]
Caption: Proposed synthetic workflow for (Z)-3-Cyclopropylbut-2-enoic acid.
Experimental Protocol: Synthesis
Objective: To synthesize (Z)-ethyl 3-cyclopropylbut-2-enoate via a Still-Gennari HWE olefination.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 eq.) and 18-crown-6 (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add potassium bis(trimethylsilyl)amide (KHMDS, 1.05 eq., as a solution in THF) dropwise. Stir the resulting solution for 30 minutes at -78 °C. The formation of the phosphonate carbanion is critical for the reaction's success.[8]
-
Carbonyl Addition: Add a solution of cyclopropyl methyl ketone (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester product by flash column chromatography on silica gel.
Experimental Protocol: Saponification
Objective: To hydrolyze the ethyl ester to the target carboxylic acid.
-
Dissolution: Dissolve the purified (Z)-ethyl 3-cyclopropylbut-2-enoate in a mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (LiOH, 3-5 eq.) and stir the mixture at room temperature overnight.
-
Acidification: After completion, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 with cold 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Final Steps: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent to yield the final product, (Z)-3-Cyclopropylbut-2-enoic acid.
Comprehensive Structural Analysis
A combination of spectroscopic techniques is required for unambiguous structural confirmation. The data presented in this section are predicted values based on established chemical shift principles and fragmentation patterns, serving as a benchmark for experimental verification.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₇H₁₀O₂ |
| Exact Mass | 126.0681 Da |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | (2Z)-3-Cyclopropylbut-2-enoic acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure and stereochemistry of the molecule.
The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. The key diagnostic signal is the chemical shift and multiplicity of the vinylic proton (H2), which is highly sensitive to the double bond geometry.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom Label | Predicted Shift (ppm) | Multiplicity | Coupling (J, Hz) | Assignment |
|---|---|---|---|---|
| H1 | 11.0 - 12.5 | broad singlet | - | Carboxylic acid OH |
| H2 | 5.8 - 6.0 | quartet (q) | J(H2,H4) ≈ 1.5 | Vinylic H |
| H4 | 2.1 - 2.3 | doublet (d) | J(H4,H2) ≈ 1.5 | Methyl H (C4) |
| H5 | 1.5 - 1.7 | multiplet (m) | - | Cyclopropyl CH |
| H6a, H6b | 0.9 - 1.1 | multiplet (m) | - | Cyclopropyl CH₂ |
| H7a, H7b | 0.6 - 0.8 | multiplet (m) | - | Cyclopropyl CH₂ |
Causality: The vinylic proton (H2) is expected to appear as a quartet due to a small four-bond allylic coupling to the methyl protons (H4). In the Z-isomer, the methyl group and the carboxylic acid are on the same side of the double bond, which influences the electronic environment and chemical shift of H2. The cyclopropyl protons (H5, H6, H7) will appear in the characteristic upfield region (< 2.0 ppm) as complex multiplets due to geminal and vicinal coupling.[2] The carboxylic acid proton is typically broad and downfield.[9]
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom Label | Predicted Shift (ppm) | Assignment |
|---|---|---|
| C1 | 170 - 175 | Carboxylic acid C=O |
| C3 | 155 - 165 | Vinylic C (quaternary) |
| C2 | 115 - 125 | Vinylic CH |
| C4 | 20 - 25 | Methyl C |
| C5 | 12 - 18 | Cyclopropyl CH |
| C6, C7 | 5 - 10 | Cyclopropyl CH₂ |
Causality: The carbonyl carbon (C1) is the most downfield signal.[10] The quaternary vinylic carbon (C3) is significantly deshielded due to its substitution pattern. The cyclopropyl carbons (C5, C6, C7) are characteristically shielded and appear at very high field (< 20 ppm), a hallmark of these strained rings.[11][12]
2D NMR experiments are essential to definitively connect the proton and carbon skeletons.
-
COSY (COrrelation SpectroscopY): This experiment reveals ¹H-¹H coupling networks. Key expected correlations include the allylic coupling between the vinylic H2 and the methyl H4 protons, and the intricate couplings within the cyclopropyl ring system (H5 with H6/H7).[13]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It allows for the unambiguous assignment of C2, C4, C5, C6, and C7 based on the already assigned proton shifts.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for confirming the overall structure by showing 2- and 3-bond correlations between protons and carbons.[14][15] It is particularly useful for identifying quaternary carbons like C1 and C3.
Caption: Key 2- and 3-bond (²J, ³J) HMBC correlations for structural validation.
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition, and its fragmentation patterns offer corroborating structural evidence.
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI-TOF or Orbitrap mass spectrometer in both positive and negative ion modes.
-
Expected Result: In negative ion mode ([M-H]⁻), the expected exact mass is 125.0608 for the formula C₇H₉O₂⁻. This provides high-confidence confirmation of the elemental composition.
Electron Ionization (EI) provides characteristic fragmentation patterns that can be pieced together to confirm the structure.
Key Predicted Fragmentation Pathways
| m/z | Loss | Proposed Fragment Ion Structure |
|---|---|---|
| 126 | - | [M]⁺˙ (Molecular Ion) |
| 111 | •CH₃ (15) | [M - CH₃]⁺ |
| 81 | •COOH (45) | [M - COOH]⁺ (Loss of carboxyl radical) |
| 67 | •COOH, •CH₂ (59) | [M - COOH - CH₂]⁺ (Cyclopropyl ring opening) |
| 45 | C₅H₇• (67) | [COOH]⁺ (α-cleavage) |
Causality: The molecular ion peak for carboxylic acids can be weak.[16][17] Common fragmentation pathways include the loss of the alkyl substituent (•CH₃) and the loss of the entire carboxyl group as a radical (•COOH).[17] Alpha-cleavage can also lead to a characteristic peak at m/z 45 corresponding to the [COOH]⁺ ion.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.
Protocol:
-
Acquire the spectrum using an ATR-FTIR spectrometer.
-
Place a small amount of the sample (liquid or solid) directly on the ATR crystal.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
Key Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300 - 2500 | Broad | O-H stretch (from hydrogen-bonded dimer) |
| ~3080 | Medium | C-H stretch (cyclopropyl) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (conjugated carboxylic acid) |
| ~1640 | Medium | C=C stretch |
Causality: The most prominent feature will be the extremely broad O-H stretch centered around 3000 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[9] The C=O stretch appears at a slightly lower wavenumber (~1700 cm⁻¹) than a saturated acid due to conjugation with the C=C double bond. The C-H stretches of the cyclopropyl ring often appear at a higher frequency (>3050 cm⁻¹) than typical sp³ C-H bonds.
Conclusion: A Self-Validating Analytical System
The structural elucidation of (Z)-3-Cyclopropylbut-2-enoic acid is achieved through a synergistic and self-validating analytical workflow. HRMS establishes the elemental formula. The combination of 1D and 2D NMR techniques provides the complete atomic connectivity and, critically, confirms the Z-stereochemistry of the double bond. Finally, MS fragmentation patterns and IR spectroscopy provide robust confirmation of the key functional groups and structural motifs. Each protocol described herein is designed to yield high-quality, reproducible data, ensuring that researchers and drug development professionals can proceed with confidence in the structural integrity of this valuable chemical entity.
References
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Kozłowska, E., & Demkowicz, S. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7068. [Link]
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